molecular formula C15H20N2O4 B7874599 4-Carboxymethyl-[1,4]diazepane-1-carboxylic acid benzyl ester

4-Carboxymethyl-[1,4]diazepane-1-carboxylic acid benzyl ester

Cat. No.: B7874599
M. Wt: 292.33 g/mol
InChI Key: GZZVDIYNYSHIJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Carboxymethyl-[1,4]diazepane-1-carboxylic acid benzyl ester is a chemical compound with a complex structure that includes a diazepane ring, carboxylic acid groups, and a benzyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Carboxymethyl-[1,4]diazepane-1-carboxylic acid benzyl ester typically involves the reaction of 1,4-diazepane with benzyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, forming the benzyl ester. The carboxymethyl group can be introduced via alkylation using a suitable carboxymethylating agent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl ester moiety, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carboxylic acid groups, converting them into alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Benzyl alcohol, benzaldehyde derivatives.

    Reduction: Alcohol derivatives of the carboxylic acids.

    Substitution: Various substituted diazepane derivatives.

Scientific Research Applications

4-Carboxymethyl-[1,4]diazepane-1-carboxylic acid benzyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Carboxymethyl-[1,4]diazepane-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The diazepane ring can interact with enzymes or receptors, potentially modulating their activity. The benzyl ester moiety may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

    1,4-Diazepane-1-carboxylic acid derivatives: These compounds share the diazepane ring structure but differ in their substituents.

    Benzyl esters of other carboxylic acids: These compounds have similar ester functionalities but different core structures.

Uniqueness: 4-Carboxymethyl-[1,4]diazepane-1-carboxylic acid benzyl ester is unique due to the combination of its diazepane ring and benzyl ester moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(4-phenylmethoxycarbonyl-1,4-diazepan-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c18-14(19)11-16-7-4-8-17(10-9-16)15(20)21-12-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZVDIYNYSHIJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)OCC2=CC=CC=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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